molecular formula C26H28N4O3 B3766644 N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide

N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide

Cat. No.: B3766644
M. Wt: 444.5 g/mol
InChI Key: GQFBTCJMUQZLRI-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as pyridine rings, a piperidine ring, and a benzamide moiety

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c31-25(8-7-20-9-14-27-15-10-20)30-16-11-23(12-17-30)33-24-6-3-4-21(18-24)26(32)29-19-22-5-1-2-13-28-22/h1-6,9-10,13-15,18,23H,7-8,11-12,16-17,19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFBTCJMUQZLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3)C(=O)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyridin-2-ylmethyl Intermediate: This step involves the reaction of pyridine-2-carboxaldehyde with a suitable reducing agent to form pyridin-2-ylmethanol.

    Synthesis of the Piperidin-4-yl Intermediate: This step involves the reaction of 4-piperidone with 3-pyridin-4-ylpropanoic acid under acidic conditions to form the piperidin-4-yl intermediate.

    Coupling Reaction: The final step involves the coupling of the pyridin-2-ylmethyl intermediate with the piperidin-4-yl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with halogen or alkyl groups attached to the pyridine rings.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide: Unique due to its specific combination of functional groups.

    N-(pyridin-2-ylmethyl)-3-[1-(2-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide: Similar structure but with a different position of the pyridine ring.

    N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]oxybenzamide: Similar structure but with a different position of the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide
Reactant of Route 2
N-(pyridin-2-ylmethyl)-3-[1-(3-pyridin-4-ylpropanoyl)piperidin-4-yl]oxybenzamide

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